8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a 3-fluorobenzoyl group at position 8 and a methyl group at position 2. This compound belongs to a broader class of spirohydantoins, which are notable for their diverse biological activities, including inhibition of hypoxia-inducible factor prolyl hydroxylases (HIF PHDs) for anemia treatment , antimalarial activity , and modulation of cancer cell migration .
Properties
IUPAC Name |
8-(3-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-18-13(21)15(17-14(18)22)5-7-19(8-6-15)12(20)10-3-2-4-11(16)9-10/h2-4,9H,5-8H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWPFHSIVCBGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death. Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases.
Mode of Action
This compound acts as an inhibitor of RIPK1. Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136. This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway.
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1). By inhibiting RIPK1, the compound disrupts this pathway, potentially alleviating the symptoms of diseases associated with necroptosis.
Biological Activity
8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H16FN3O3, with a molecular weight of 305.309 g/mol. This compound has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and various signaling pathways associated with cell death and inflammation.
The primary mechanism of action for this compound involves the inhibition of RIPK1. This inhibition disrupts the necroptosis signaling pathway initiated by death receptors from the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), and other cellular signals. The resultant effect is a modulation of cell death processes that can have therapeutic implications in conditions characterized by excessive cell death or inflammation.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
- Inhibition of Necroptosis : By targeting RIPK1, the compound effectively inhibits necroptosis, a form of programmed cell death that is implicated in various pathological conditions.
- Potential Anti-inflammatory Effects : Given its role in modulating cell death pathways, it may also exhibit anti-inflammatory properties by preventing the release of pro-inflammatory cytokines during necroptosis .
Research Findings and Case Studies
Recent studies have explored the structure-activity relationship (SAR) and biological efficacy of triazaspiro[4.5]decane derivatives. Below are key findings from notable research:
- Efficacy in Preclinical Models : Research has demonstrated that derivatives of triazaspiro compounds can significantly upregulate erythropoietin (EPO) levels in vivo, suggesting their potential use in treating anemia through modulation of hypoxia-inducible factors (HIFs) .
- Cardiac Protection : In models of myocardial infarction (MI), certain derivatives showed protective effects against reperfusion injury by inhibiting mitochondrial permeability transition pore (mPTP) opening, thus preserving cardiac function and reducing apoptosis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives allows for meaningful comparisons based on substituent effects, synthetic methods, and biological activities. Below is a detailed analysis of key analogs:
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects on Lipophilicity: The 3-fluorobenzoyl group in the target compound is more lipophilic than alkyl ethers (e.g., 2-ethoxyethyl ) but less bulky than the benzyl group in TRI-BE . This balance may optimize blood-brain barrier penetration or target binding.
- Synthetic Yields: Derivatives with alkyl ether substituents (e.g., 2-ethoxyethyl) show moderate yields (54–61% ), while benzyl derivatives like TRI-BE are synthesized in quantitative yields under hydrogenation conditions .
- Thermal Stability: Higher melting points (154–155°C) are observed for crystalline derivatives (e.g., 2-ethoxyethyl analog ), whereas oily or hygroscopic derivatives (e.g., 3-ethoxypropyl ) may require salt formation for stabilization.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?
The synthesis typically involves multi-step reactions, including:
- Spirocyclization : Reaction of precursors like 2-Oxa-spiro[3.4]octane-1,3-dione with fluorobenzoyl derivatives under reflux conditions in dry benzene or acetonitrile (80–100°C, 3–6 hours) to form the spiro core .
- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups or silylation agents (e.g., TMSCl) to protect reactive intermediates, followed by deprotection using sodium methoxide or HCl .
- Coupling Reactions : Amide bond formation via coupling agents like oxalyl chloride or triethylamine in dichloromethane .
Key optimization parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Assign signals for the fluorobenzoyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, fluorinated carbons at ~165 ppm) and spirocyclic methyl groups (δ 1.2–1.5 ppm) .
- X-ray Crystallography : Resolves the spiro[4.5]decane conformation and confirms bond angles (e.g., β = 94.46° in monoclinic P21/c space group) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 356.82 for a related spirodione) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with varying substituents on the fluorobenzoyl group?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), solvent (benzene vs. THF), and catalyst (e.g., DIPEA vs. triethylamine) .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., slow cyclization in polar solvents) .
- Purification Strategies : Employ recrystallization (THF/hexane) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity products .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting or IR peaks) be resolved during characterization?
- Variable Temperature (VT) NMR : Assess dynamic rotational barriers in the spiro system, which may cause signal broadening at room temperature .
- DFT Calculations : Compare computed IR spectra (e.g., carbonyl stretches at ~1750 cm⁻¹) with experimental data to identify anomalies .
- Isotopic Labeling : Use deuterated analogs to confirm assignments of overlapping proton signals .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Molecular Docking : Simulate interactions with targets like GABA receptors using AutoDock Vina, focusing on hydrogen bonding with the fluorobenzoyl group .
- MD Simulations : Analyze stability in lipid bilayers (e.g., logP ~2.5) to estimate blood-brain barrier penetration .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends .
Structure-Activity Relationship (SAR) and Mechanistic Studies
Q. How do substituents on the benzothiazole or fluorophenyl groups influence pharmacological activity?
Q. What mechanistic insights explain the stability of the spirocyclic core under acidic/basic conditions?
- Acidic Conditions : Protonation of the carbonyl group at C2 stabilizes the lactam ring, preventing hydrolysis .
- Basic Conditions : The methyl group at C3 sterically shields the spiro junction from nucleophilic attack .
- Thermogravimetric Analysis (TGA) : Shows decomposition above 250°C, confirming thermal stability .
Experimental Design and Data Analysis
Q. How should researchers design stability studies for this compound under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and quantify isomerization by CD spectroscopy .
- Oxidative Stress : Test with H2O2 (3% v/v) and ascorbic acid to identify vulnerable sites (e.g., fluorophenyl ring) .
Q. What strategies validate the proposed reaction mechanism for spirocycle formation?
- Isolation of Intermediates : Trap cyclization precursors (e.g., enolates) using low-temperature quenching (-78°C) .
- Isotope Tracing : Introduce 18O-labeled carbonyl groups to track oxygen migration during cyclization .
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
Advanced Analytical Challenges
Q. How can researchers resolve overlapping signals in the 1H NMR spectrum caused by diastereotopic protons?
- COSY/NOESY : Identify through-space correlations between protons on the spiro ring and fluorobenzoyl group .
- Chiral Shift Reagents : Use Eu(fod)3 to split enantiomeric proton signals in racemic mixtures .
- 13C DEPT-135 : Differentiate CH2 groups (negative peaks) from CH3 (positive) in the decane ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
